2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene
CAS No.: 57021-50-8
Cat. No.: VC15992315
Molecular Formula: C8H9NO2S
Molecular Weight: 183.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57021-50-8 |
|---|---|
| Molecular Formula | C8H9NO2S |
| Molecular Weight | 183.23 g/mol |
| IUPAC Name | 2-nitro-4,5,6,7-tetrahydro-1-benzothiophene |
| Standard InChI | InChI=1S/C8H9NO2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2 |
| Standard InChI Key | AFVYIGULZJYCHM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C=C(S2)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene belongs to the class of bicyclic heterocycles, featuring a nitro group (-NO₂) at the 2-position of the tetrahydrobenzo[b]thiophene core. Its molecular formula is C₈H₉NO₂S, with a molecular weight of 183.23 g/mol. The compound’s IUPAC name is 2-nitro-4,5,6,7-tetrahydro-1-benzothiophene, and its canonical SMILES representation is C1CCC2=C(C1)C=C(S2)N+[O-], reflecting the nitro group’s conjugation with the thiophene ring.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 57021-50-8 |
| Molecular Formula | C₈H₉NO₂S |
| Molecular Weight | 183.23 g/mol |
| IUPAC Name | 2-nitro-4,5,6,7-tetrahydro-1-benzothiophene |
| SMILES | C1CCC2=C(C1)C=C(S2)N+[O-] |
| InChI Key | AFVYIGULZJYCHM-UHFFFAOYSA-N |
The nitro group’s electron-withdrawing nature influences the compound’s electronic distribution, potentially enhancing reactivity in electrophilic substitution reactions or interactions with biological targets.
Synthesis and Characterization
Synthetic Routes
The synthesis of nitro-substituted benzothiophenes typically involves nitration reactions employing concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄). For 2-nitro-4,5,6,7-tetrahydrobenzo[b]thiophene, the nitration likely targets the aromatic thiophene ring, with the reaction conditions carefully controlled to avoid over-nitration or ring oxidation. Precursor compounds such as 4,5,6,7-tetrahydrobenzo[b]thiophene may undergo nitration at the 2-position due to the directing effects of the sulfur atom.
Biological Activities and Research Findings
Anti-Inflammatory Properties
Tetrahydrobenzo[b]thiophene-based NRF2 activators have demonstrated anti-inflammatory effects by modulating oxidative stress pathways . In a 2022 study, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives reduced pro-inflammatory cytokine levels (e.g., IL-6, TNF-α) in murine models, with IC₅₀ values in the low micromolar range . The nitro group’s potential to stabilize radical intermediates could amplify such effects, positioning 2-nitro-4,5,6,7-tetrahydrobenzo[b]thiophene as a candidate for anti-inflammatory drug development .
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